1-(Benzo[b]thiophen-4-yl)ethanone
Overview
Description
“1-(Benzo[b]thiophen-4-yl)ethanone” is a chemical compound with the molecular formula C10H8OS. It is an isomer of N-(1-Benzo[b]thiophen-2-yl-ethyl)-hydroxylamine, a reagent used in the preparation of Zileuton, an anti-asthmatic drug .
Synthesis Analysis
A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect . A novel series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated for enhancing BMP-2 expression . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the synthesis of 4,4′-bibenzo[c]thiophene derivatives and the formation of benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 176.24 g/mol. The HOMO and LUMO energy levels rise in the order of 4,4′-BBT (−5.55 eV and −2.39 eV) < 1,1′-Si-4,4′-BBT (−5.45 eV and −2.34 eV) < 1,1′,3,3′-Si-4,4′-BBT (−5.34 eV and −2.30 eV) .Scientific Research Applications
Potential in Bone Health and Osteoporosis Treatment
1-(Benzo[b]thiophen-2-yl)ethanone analogues have shown promise in enhancing BMP-2 expression, which is pivotal in bone health. Studies demonstrate that specific compounds within this group can significantly improve bone histology and reduce bone defects in ovariectomized rat models, suggesting potential therapeutic applications in treating osteoporosis (Liu et al., 2009).
Anticancer Potential
Hydroxyl-containing benzo[b]thiophene analogs have demonstrated selective antiproliferative activity against laryngeal cancer cells. These compounds increase antioxidant enzyme activity, reduce ROS production, and stimulate apoptosis, potentially offering a new avenue for cancer treatment (Haridevamuthu et al., 2023).
Chemical Synthesis and Functionalization
1-(Benzo[b]thiophen-4-yl)ethanone serves as a valuable intermediate in chemical syntheses. For instance, it plays a role in the synthesis of benzothienopyranones and related compounds, showcasing its versatility in organic chemistry and pharmaceutical development (Pradhan & De, 2005).
Photophysical Properties and Materials Science
This compound has been used in the synthesis of polyheterocyclic ethanones with potential applications in materials science, particularly due to their photophysical properties (Zhang et al., 2017).
Antimicrobial and Antifungal Activities
Certain derivatives of this compound exhibit notable antimicrobial and antifungal properties, which could be explored further for developing new antimicrobial agents (Raga et al., 1992).
Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of various bioactive molecules, demonstrating its utility in the creation of chiral compounds for potential therapeutic uses (Bosiak et al., 2008).
Properties
IUPAC Name |
1-(1-benzothiophen-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLFUQDJJLGFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CSC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625905 | |
Record name | 1-(1-Benzothiophen-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88341-06-4 | |
Record name | 1-(1-Benzothiophen-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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